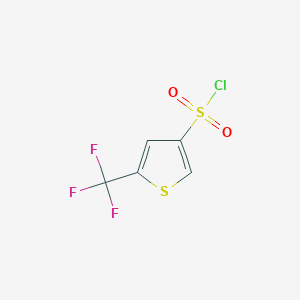

5-(trifluoromethyl)thiophene-3-sulfonyl chloride

Description

5-(trifluoromethyl)thiophene-3-sulfonyl chloride is an organosulfur compound with the molecular formula C5H2ClF3O2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride group.

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNKLVLVSSHXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034047-33-0 | |

| Record name | 5-(trifluoromethyl)thiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(trifluoromethyl)thiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

5-(trifluoromethyl)thiophene-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of bioactive compounds and in the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethanesulfonyl chloride: Another sulfonyl chloride compound with a trifluoromethyl group, but without the thiophene ring.

5-(Trifluoromethyl)-2-thiophenesulfonyl chloride: A positional isomer with the trifluoromethyl group at a different position on the thiophene ring.

Uniqueness

5-(trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to the specific positioning of the trifluoromethyl and sulfonyl chloride groups on the thiophene ring, which imparts distinct reactivity and properties compared to other similar compounds .

Biological Activity

5-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article aims to provide an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride moiety attached to a thiophene ring. This structure enhances its lipophilicity and reactivity, making it a valuable candidate for various biochemical applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in observed biological effects such as:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways, affecting gene expression and cellular metabolism.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl groups exhibit antimicrobial activities. For instance, derivatives of this compound were tested against various bacterial strains, showing significant antibacterial properties. The minimum inhibitory concentrations (MICs) against common pathogens were determined, highlighting the compound's potential as an antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potency comparable to established chemotherapeutic agents like Doxorubicin.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| PACA2 | 44.4 | 52.1 |

Research Findings

Several studies have focused on the biological implications of incorporating trifluoromethyl and sulfonyl groups into drug design:

- Antibacterial Studies : A novel series of urea derivatives containing sulfonyl groups were synthesized and evaluated for their antibacterial activity against various pathogens, showing promising results with MIC values as low as 4.88 µg/mL against E. coli .

- Molecular Docking Studies : Computational studies indicated that the compound effectively binds to target proteins such as enoyl reductase in E. coli, suggesting a mechanism for its antibacterial activity .

- Gene Expression Analysis : Treatment with this compound led to down-regulation of genes associated with cancer proliferation (e.g., EGFR, KRAS), indicating its potential role in targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.